Hydroxy Torsemide

Pharmaceutical Analysis Metabolite Identification Reference Standards

Generic impurity analogs cause ANDA rejection through inaccurate metabolite quantification in complex biological matrices. Hydroxy Torsemide (CAS 99300-68-2), the authentic CYP2C9-mediated methyl-hydroxylation metabolite M1 of Torasemide, is the definitive reference standard for regulatory-compliant bioanalysis. • Quantify M1 in plasma/urine by LC-MS/MS for Cmax, AUC & t1/2 determination • System suitability marker for stability-indicating HPLC per ICH Q2(R1) • Control M1 impurity in Torsemide API batches per USP/EP monograph limits

Molecular Formula C16H20N4O4S
Molecular Weight 364.4 g/mol
CAS No. 99300-68-2
Cat. No. B138581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Torsemide
CAS99300-68-2
Synonyms4-[[3-(Hydroxymethyl)phenyl]amino]-N-[[(1-methylethyl)amino]carbonyl]-3-pyridinesulfonamide;  AC 3534; 
Molecular FormulaC16H20N4O4S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO
InChIInChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22)
InChIKeyWCYVLAMJCQZUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Torsemide: Active Metabolite M1 Sourcing


Hydroxy Torsemide (CAS 99300-68-2), also known as Torasemide metabolite M1, is an aromatic primary alcohol and an active metabolite of the loop diuretic Torsemide [1]. It is formed via methyl-hydroxylation of the parent drug, Torsemide, primarily by the hepatic cytochrome P450 enzyme CYP2C9 [2]. As a N-sulfonylurea and aminopyridine derivative, this compound plays a defined role as a human drug metabolite and is a key reference standard in pharmaceutical analysis [1].

Why Hydroxy Torsemide Cannot Be Substituted in Analysis


In the context of pharmaceutical research, quality control (QC), and bioanalytical method validation, generic substitution is not a viable concept. Hydroxy Torsemide (M1) is not a therapeutic agent but a specific, structurally defined analyte and reference standard . It is required for the accurate identification, quantification, and purity assessment of the active pharmaceutical ingredient (API) Torsemide and its other metabolites (e.g., M3, M5) in complex matrices like plasma or urine [1]. Using an incorrect analog, such as the structurally distinct M3 metabolite (4'-Hydroxy Torsemide) or a different loop diuretic impurity (e.g., Furosemide Related Compound B), would lead to method failure, erroneous quantification, and non-compliance with regulatory guidelines from bodies like the FDA for Abbreviated New Drug Applications (ANDAs) .

Hydroxy Torsemide vs. Analogs: Procurement Comparison


Structural Specificity vs. Torasemide M3

Hydroxy Torsemide (Torasemide M1) is structurally distinct from the other active metabolite, 4'-Hydroxy Torsemide (Torasemide M3), requiring a separate, specific reference standard for accurate analytical work. While both share the molecular formula C₁₆H₂₀N₄O₄S and a molecular weight of 364.42 g/mol, their chemical structures differ fundamentally, precluding interchangeability in any quantitative assay [1].

Pharmaceutical Analysis Metabolite Identification Reference Standards

Chromatographic & PK Differences: M1 vs. M5

Hydroxy Torsemide (M1) is an active metabolite, while metabolite M5 is inactive. This difference in pharmacological relevance, combined with distinct plasma concentration-time profiles and urinary recovery rates, dictates their separate use as analytical reference standards [1]. After a single oral dose of Torsemide, M1 and M5 exhibit different pharmacokinetic behaviors, underscoring the need for specific standards [2].

Pharmacokinetics Bioanalysis HPLC Method Validation

Bioavailability Advantage: Torsemide vs. Furosemide

The parent drug, Torsemide, is pharmacokinetically distinct from the more commonly used loop diuretic Furosemide. Torsemide demonstrates higher and more reliable oral bioavailability, which has direct implications for the systemic exposure and formation of its active metabolite M1 [1]. This pharmacokinetic advantage of the parent drug underscores the importance of accurately measuring its metabolites like Hydroxy Torsemide in clinical and bioequivalence studies.

Pharmacology Bioequivalence Drug Metabolism

Hydroxy Torsemide: Optimal Use Cases


Quantification for PK & Bioequivalence Studies

Hydroxy Torsemide is essential as a reference standard for developing and validating LC-MS/MS or HPLC-UV methods to quantify the active metabolite M1 in human plasma or urine. Its use ensures accurate determination of pharmacokinetic parameters (Cmax, AUC, t1/2) for M1 following Torsemide administration, which is a regulatory requirement for ANDA submissions to demonstrate bioequivalence to the reference listed drug [1].

Analytical Method Development & Validation

This compound is a critical reagent for establishing a stability-indicating HPLC method for Torsemide API. It serves as a system suitability marker and a reference for identifying and quantifying the M1 impurity/degradation product, ensuring the method's specificity, accuracy, and linearity as per ICH guidelines Q2(R1) [2].

Routine Quality Control of Torsemide

In a QC laboratory, Hydroxy Torsemide is used as a reference standard to monitor and control the levels of the M1 impurity in commercial batches of Torsemide API and finished dosage forms. This ensures that the product remains within the impurity limits specified in the USP or EP monographs, maintaining batch-to-batch consistency and patient safety .

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